molecular formula C8H16N2O2 B8751560 N-(2-Aminoethyl)oxane-3-carboxamide CAS No. 91376-19-1

N-(2-Aminoethyl)oxane-3-carboxamide

Cat. No.: B8751560
CAS No.: 91376-19-1
M. Wt: 172.22 g/mol
InChI Key: LAXCYMVJBDHZDI-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)oxane-3-carboxamide is a small organic molecule featuring a tetrahydropyran (oxane) ring substituted at the 3-position with a carboxamide group. The carboxamide is further linked to a 2-aminoethyl moiety (-NH₂-CH₂-CH₂-). While direct studies on this compound are absent in the provided evidence, its structural analogs offer insights into its hypothetical properties and applications.

Properties

CAS No.

91376-19-1

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

N-(2-aminoethyl)oxane-3-carboxamide

InChI

InChI=1S/C8H16N2O2/c9-3-4-10-8(11)7-2-1-5-12-6-7/h7H,1-6,9H2,(H,10,11)

InChI Key

LAXCYMVJBDHZDI-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C(=O)NCCN

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Applications/Properties
N-(2-Aminoethyl)oxane-3-carboxamide Oxane (tetrahydropyran) Carboxamide, 2-aminoethyl Hypothetical: Drug delivery, catalysis
Cyclam derivative Cyclam macrocycle 2-Aminoethyl, propane-1,3-diamine Anti-HIV-1 activity
Naphthyridine carboxamide 1,4-Dihydronaphthyridine Carboxamide, aryl/alkyl substituents Medicinal chemistry (e.g., kinase inhibition)
PAsp(EDA) polymer Polyaspartamide backbone Repeating 2-aminoethyl-aspartamide mRNA delivery nanoparticles

Key Observations:

  • Cyclam Derivatives: Cyclams substituted with aminoethyl-diamine chains (e.g., N-(2-aminoethyl)propane-1,3-diamine) exhibit anti-HIV-1 activity, likely due to metal ion chelation and viral entry inhibition . The oxane-based carboxamide lacks a macrocyclic structure, which may reduce metal-binding capacity but enhance membrane permeability.
  • Naphthyridine Carboxamides : These compounds share the carboxamide functional group but feature a nitrogen-rich aromatic core. Their synthesis (via carboxamide coupling) mirrors methodologies applicable to the target compound .
  • PAsp(EDA) Polymer: The 2-aminoethyl group in poly[N-(2-aminoethyl)aspartamide] enhances mRNA complexation and endosomal escape in lipid-based nanoparticles . The target compound’s aminoethyl group could similarly serve as a protonable moiety in drug delivery systems.

Material Science

  • The target compound’s aminoethyl group may similarly participate in interfacial bonding.

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